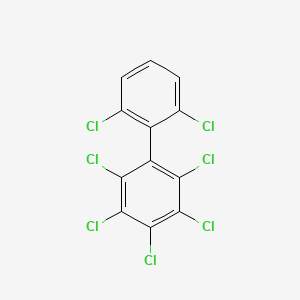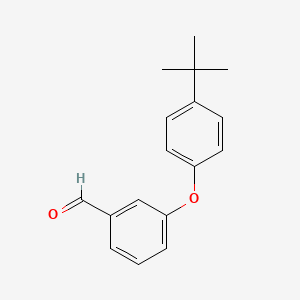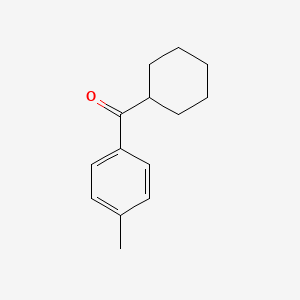
Ciclohexil(4-metilfenil)metanona
Descripción general
Descripción
Cyclohexyl p-tolyl ketone is a chemical compound with the molecular formula C14H18O. It is also known as a ketone that is conjugated to a cyclic moiety .
Synthesis Analysis
The synthesis of ketones like Cyclohexyl p-tolyl ketone often involves metal-catalyzed reactions . The retrosynthetic analysis of ketones suggests important synthetic reactions, such as Diels–Alder, cyanhydrin, Wittig, and Nef reactions . Deacylative transformations of ketones via aromatization-promoted C–C bond activation have been reported, which could be relevant for the synthesis of Cyclohexyl p-tolyl ketone .Molecular Structure Analysis
The molecular weight of Cyclohexyl p-tolyl ketone is 202.29 g/mol. The structure of this compound can be analyzed using various spectroscopic methods .Chemical Reactions Analysis
Ketones undergo a variety of reactions, including enantioselective reduction of the C=O double bond, which has important applications in the synthesis of many natural products as well as pharmaceutical products . The reactions of ketones often involve metal-catalyzed processes .Aplicaciones Científicas De Investigación
Intermediarios de síntesis orgánica
La ciclohexil p-tolila cetona sirve como intermedio en la síntesis de varios compuestos orgánicos. Su grupo cetona es reactivo y puede sufrir diversas reacciones químicas, lo que la convierte en un bloque de construcción versátil en la química orgánica. Por ejemplo, se puede utilizar en la preparación de cetonas monohidroxiladas mediante reacciones como la transposición de Fries .
Investigación farmacéutica
En la investigación farmacéutica, este compuesto se puede utilizar para crear nuevos candidatos a fármacos. Su estructura es susceptible a modificaciones que pueden conducir al descubrimiento de nuevos agentes terapéuticos con posible actividad contra diversas enfermedades .
Ciencia de materiales
El grupo funcional cetona de la ciclohexil p-tolila cetona es útil en la ciencia de materiales, particularmente en el desarrollo de nuevos polímeros. Puede actuar como monómero o agente de entrecruzamiento, contribuyendo a las propiedades de los materiales resultantes .
Catálisis
Este compuesto puede participar en procesos catalíticos, particularmente en el desarrollo de nuevos sistemas catalíticos para transformaciones químicas. Su anillo aromático puede interactuar con catalizadores, lo que puede conducir a vías de reacción más eficientes .
Química analítica
La ciclohexil p-tolila cetona se puede utilizar como un estándar o compuesto de referencia en química analítica. Su estructura y propiedades bien definidas la hacen adecuada para calibrar instrumentos o validar métodos analíticos .
Estudios bioquímicos
La estructura del compuesto permite su uso en estudios bioquímicos, especialmente en la comprensión de la interacción entre moléculas pequeñas y objetivos biológicos. Se puede utilizar para estudiar la cinética enzimática o las interacciones receptor-ligando .
Safety and Hazards
Mecanismo De Acción
Cyclohexyl(4-methylphenyl)methanone, also known as Cyclohexyl p-tolyl ketone or CYCLOHEXYL 4-METHYLPHENYL KETONE, is a chemical compound with the molecular formula C14H18O . This article will discuss its mechanism of action, including its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.
Propiedades
IUPAC Name |
cyclohexyl-(4-methylphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O/c1-11-7-9-13(10-8-11)14(15)12-5-3-2-4-6-12/h7-10,12H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFZZBMGYMUGQBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90182182 | |
| Record name | Cyclohexyl p-tolyl ketone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90182182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2789-44-8 | |
| Record name | Cyclohexyl(4-methylphenyl)methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2789-44-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclohexyl p-tolyl ketone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002789448 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclohexyl p-tolyl ketone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90182182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cyclohexyl p-tolyl ketone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.654 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CYCLOHEXYL P-TOLYL KETONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q8568Q3FE3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

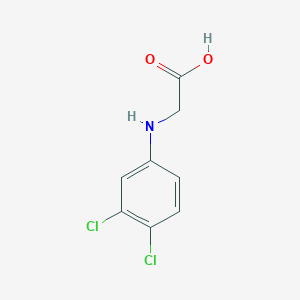
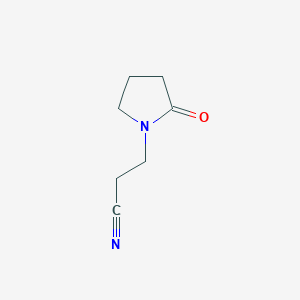
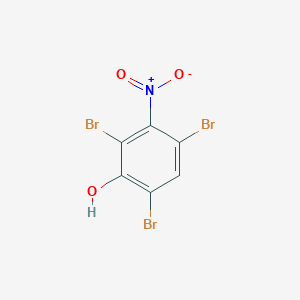
![Silane, trimethyl[3-[(trimethylsilyl)oxy]-1-propynyl]-](/img/structure/B1596355.png)
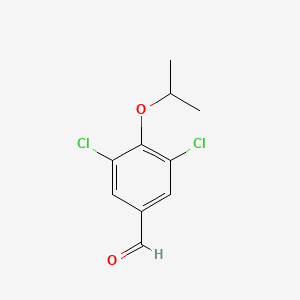
![5-Chloro-2-[(2-chloro-6-fluorobenzyl)oxy]benzaldehyde](/img/structure/B1596358.png)


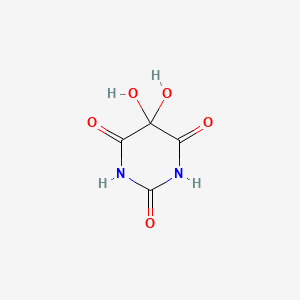
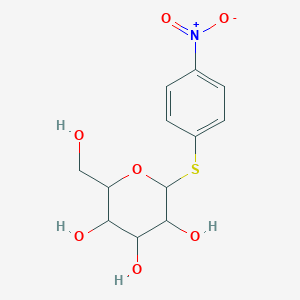
![Benzo[b]thiophene-2-ethanol](/img/structure/B1596367.png)

